5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid
CAS No.: 117186-03-5
Cat. No.: VC21291339
Molecular Formula: C9H5F3O4
Molecular Weight: 234.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 117186-03-5 |
---|---|
Molecular Formula | C9H5F3O4 |
Molecular Weight | 234.13 g/mol |
IUPAC Name | 5-(trifluoromethyl)benzene-1,3-dicarboxylic acid |
Standard InChI | InChI=1S/C9H5F3O4/c10-9(11,12)6-2-4(7(13)14)1-5(3-6)8(15)16/h1-3H,(H,13,14)(H,15,16) |
Standard InChI Key | MFRAUNNXQCRKQI-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C(=O)O |
Canonical SMILES | C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C(=O)O |
Introduction
5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid is an aromatic compound characterized by the presence of a trifluoromethyl group and two carboxylic acid functional groups located at the 1 and 3 positions of the benzene ring. Its chemical formula is C₉H₅F₃O₄, and it has a CAS number of 117186-03-5 . This compound is typically a white crystalline solid, soluble in polar organic solvents such as dimethylformamide and dimethyl sulfoxide.
Synonyms
Chemical Reactions and Applications
5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The trifluoromethyl group enhances the compound's electrophilicity, making it more reactive towards nucleophiles compared to similar compounds lacking this group.
Types of Reactions
-
Oxidation: Can be oxidized to form different derivatives using strong oxidizing agents like potassium permanganate.
-
Reduction: Can be reduced using reducing agents such as lithium aluminum hydride to form partially or fully reduced products.
-
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Applications
-
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
-
Biology: Used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
-
Medicine: Potential as a pharmaceutical intermediate or active ingredient due to its enhanced lipophilicity and metabolic stability.
-
Industry: Used in the production of polymers, agrochemicals, and other industrial products.
Biological Activity and Toxicity
The biological activity of 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid is attributed to its structural characteristics, particularly the presence of the trifluoromethyl group. This group enhances lipophilicity and electrophilicity, influencing how the compound interacts with biological targets. Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced binding affinities, which can be critical for drug design.
Toxicity Data
Toxicity data for this compound is limited, but it is included in databases such as the US EPA's ToxValDB for human health relevant toxicity data .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume